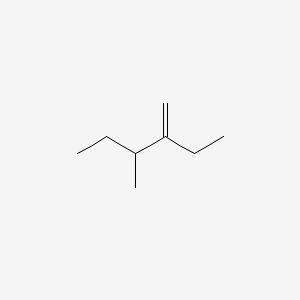
2-Ethyl-3-methyl-1-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methyl-1-pentene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 3-ethyl-2-methyl-1-pentene and 2-methyl-3-ethyl-1-pentene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-pentene typically involves the alkylation of alkenes. One common method is the acid-catalyzed dehydration of alcohols, where an alcohol undergoes elimination to form the corresponding alkene .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using heat and catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-methyl-1-pentene undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: Addition of hydrogen to convert the double bond into a single bond.
Halogenation: Addition of halogens like chlorine or bromine across the double bond.
Hydration: Addition of water to form alcohols.
Oxidation: Formation of epoxides or diols.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Uses halogens like chlorine or bromine in an inert solvent.
Hydration: Uses water in the presence of an acid catalyst.
Oxidation: Uses oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products Formed:
Hydrogenation: Forms 2-Ethyl-3-methylpentane.
Halogenation: Forms dihalides.
Hydration: Forms alcohols.
Oxidation: Forms epoxides or diols.
Aplicaciones Científicas De Investigación
2-Ethyl-3-methyl-1-pentene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methyl-1-pentene involves its reactivity as an alkene. The double bond in the molecule is a site for various chemical reactions, including addition and oxidation reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations .
Comparación Con Compuestos Similares
1-Pentene: Another alkene with a similar structure but different substitution pattern.
2-Methyl-2-butene: A branched alkene with similar reactivity.
3-Methyl-1-butene: Another isomer with a different arrangement of carbon atoms.
Uniqueness: 2-Ethyl-3-methyl-1-pentene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its branched structure can also affect its physical properties, such as boiling and melting points .
Propiedades
Número CAS |
3404-67-9 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
3-methyl-4-methylidenehexane |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h8H,3,5-6H2,1-2,4H3 |
Clave InChI |
YXLCVBVDFKWWRW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


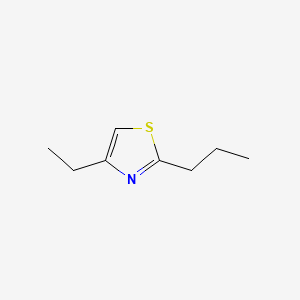
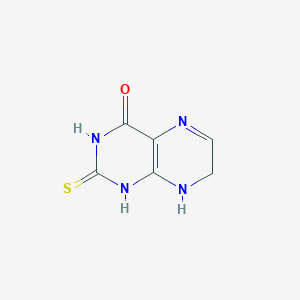
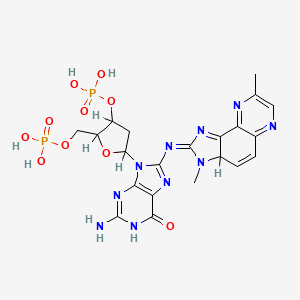
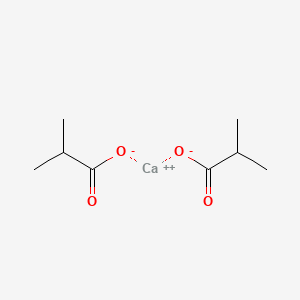
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
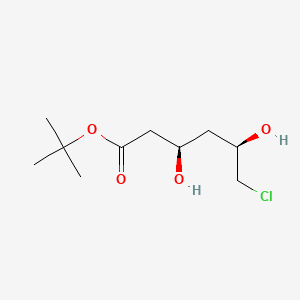
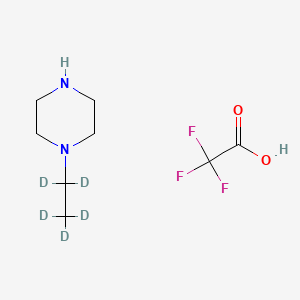
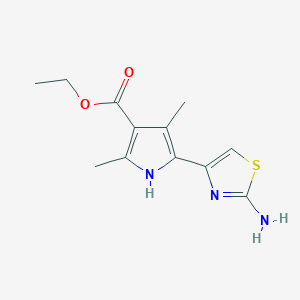
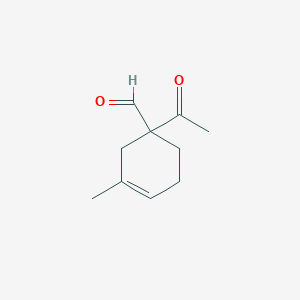
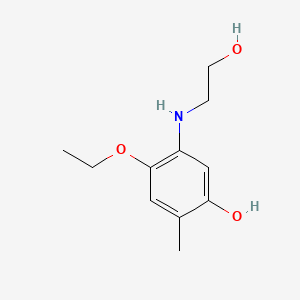

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
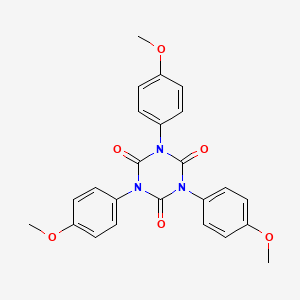
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
